Nine‑Fold Higher sst2 Binding Affinity of DOTATATE Over DOTATOC Drives Superior Tumor Targeting
[DOTA⁰,Tyr³]octreotate (DOTATATE) exhibits a nine‑fold higher affinity for the somatostatin receptor subtype 2 (sst2) compared with [DOTA⁰,Tyr³]octreotide (DOTATOC) when measured under identical conditions using human sst2‑transfected cell lines [1]. This marked difference in IC₅₀ values directly translates into enhanced tumor‑to‑background ratios in vivo and is the principal molecular basis for the preferential selection of DOTATATE in peptide receptor radionuclide therapy (PRRT).
| Evidence Dimension | sst2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | [DOTA⁰,Tyr³]octreotate (DOTATATE): IC₅₀ ≈ 1.5 nM (unlabeled); Ga‑DOTA‑[Tyr³]octreotate: IC₅₀ = 0.2 nM |
| Comparator Or Baseline | [DOTA⁰,Tyr³]octreotide (DOTATOC): IC₅₀ ≈ 14 nM (unlabeled); Ga‑DOTA‑[Tyr³]octreotide: IC₅₀ = 2.5 nM |
| Quantified Difference | ~9‑fold higher affinity for DOTATATE at sst2 (unlabeled); ~12‑fold higher for Ga‑labeled DOTATATE vs. Ga‑labeled DOTATOC |
| Conditions | Human sst2‑transfected cell membrane competition binding assays using [¹²⁵I]Tyr³‑octreotide as radioligand (Reubi et al., 2000) |
Why This Matters
Higher receptor affinity enables lower peptide mass per patient dose while maintaining target saturation, reducing competition from endogenous somatostatin and potentially lowering the cold peptide burden on renal filtration.
- [1] Reubi JC, Schär JC, Waser B, Wenger S, Heppeler A, Schmitt JS, Mäcke HR. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273–282. doi:10.1007/s002590050034 View Source
